- 7-(Substituted-phenyl)amino-5,8-quinazolinediones: potent inhibitors of endothelium-dependent vasorelaxationMedicinal Chemistry Research, 2001, 10(9), 605-614,
Cas no 91300-60-6 (5,8-Quinolinedione,6-(phenylamino)-)

5,8-Quinolinedione,6-(phenylamino)- 化学的及び物理的性質
名前と識別子
-
- 5,8-Quinolinedione,6-(phenylamino)-
- 6-Anilino-5,8-quinolinedione
- 4-Anilino-1-Hydroxybenzene
- 6-anilinoquinoline-5,8-dione
- LY83583
- LY-83583
- 6-(Phenylamino)-5,8-quinolinedione
- LY-83,583
- 6-(Phenylamino)-5,8-quinolinedione (ACI)
- 5,8-Dihydro-5,8-dioxo-6-(phenylamino)quinoline
- 6-Anilinoquinoline-5,8-quinone
- Comr 2029
- LY 83583
- CHEMBL312487
- SR-01000946579
- Bio2_000923
- 6-(Phenylamino)quinoline-5,8-dione
- DB-057251
- Q27147906
- HMS3649K07
- CBiol_001967
- KBio2_000565
- KBio2_005701
- MFCD00210756
- HMS1990M07
- 6-Phenylamino-quinoline-5,8-dione
- 5,8-Quinolinedione, 6-(phenylamino)-
- NCGC00163462-03
- Bio1_001231
- 6-Anilinoquinoline-5,8-quinone, >=95% (TLC), solid
- HMS3403M07
- HMS1792M07
- AKOS027320589
- HMS1362M07
- KBioGR_000565
- DTXCID80160979
- BRD-K62792802-001-03-6
- BDBM50326696
- NCGC00163462-02
- SR-01000946579-1
- KBio3_001009
- CS-W014102
- CHEBI:78677
- DTXSID60238488
- QTL1_000051
- HY-W013386
- BSPBio_001225
- KBioSS_000565
- KBio2_003133
- Bio1_000742
- Bio2_000443
- KUC111778N
- KBio3_001010
- TD9FS56333
- MS-23538
- NCGC00163462-01
- IDI1_002198
- 91300-60-6
- G76693
- BRD-K62792802-001-02-8
- KSC-293-084
- Phenylamino)-5,8-quinolinedione, 6-(
- Bio1_000253
- SCHEMBL970943
- SB71418
-
- MDL: MFCD00210756
- インチ: 1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
- InChIKey: GXIJYWUWLNHKNW-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC=CN=2)C(=O)C(NC2C=CC=CC=2)=C1
計算された属性
- せいみつぶんしりょう: 250.07400
- どういたいしつりょう: 250.074228
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- 互変異性体の数: 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 59.1
じっけんとくせい
- 色と性状: パープルソリッド
- 密度みつど: 1.4
- ゆうかいてん: 184-185°C
- ふってん: 446.9 °C at 760 mmHg
- フラッシュポイント: 224.1 °C
- 屈折率: 1.715
- ようかいど: 0.1 M HCl: 1 mg/mL
- PSA: 59.06000
- LogP: 2.52960
- ようかいせい: 0.1 M HCl: 1 mg/mL
5,8-Quinolinedione,6-(phenylamino)- セキュリティ情報
5,8-Quinolinedione,6-(phenylamino)- 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5,8-Quinolinedione,6-(phenylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR6450T-5mg |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | 5mg |
£134.00 | 2023-09-01 | ||
Apollo Scientific | OR6450T-25mg |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | 25mg |
£240.00 | 2023-09-01 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031374-5mg |
5,8-Quinolinedione,6-(phenylamino)- |
91300-60-6 | 98% | 5mg |
¥1802 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00251-5mg |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | ≥95% (TLC) | 5mg |
¥2618.0 | 2024-07-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11956-1mg |
LY83583 |
91300-60-6 | 98% | 1mg |
¥201.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11956-5mg |
LY83583 |
91300-60-6 | 98% | 5mg |
¥780.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200314-5 mg |
LY 83583, |
91300-60-6 | ≥95% | 5mg |
¥587.00 | 2023-07-10 | |
Chemenu | CM144678-5g |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | 95% | 5g |
$61 | 2024-07-20 | |
Biosynth | RDA30060-25 mg |
6-Anilinoquinoline-5,8-quinone |
91300-60-6 | 25mg |
$606.50 | 2023-01-02 | ||
Biosynth | RDA30060-50 mg |
6-Anilinoquinoline-5,8-quinone |
91300-60-6 | 50mg |
$970.00 | 2023-01-02 |
5,8-Quinolinedione,6-(phenylamino)- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Gold(III)-catalyzed 1,4-nucleophilic addition: facile approach to prepare 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivativesSynlett, 2009, (7), 1099-1102,
ごうせいかいろ 4
ごうせいかいろ 5
- 6-Substituted-quinoline-5,8-quinones, United Kingdom, , ,
5,8-Quinolinedione,6-(phenylamino)- Raw materials
- sodium 4-aminobenzene-1-sulfonate
- Quinoline-5,8-dione
- 5,8-Quinolinediamine, 6-methoxy-
- 6-methoxyquinoline-5,8-dione
- 6-methoxyquinolin-8-amine
5,8-Quinolinedione,6-(phenylamino)- Preparation Products
5,8-Quinolinedione,6-(phenylamino)- 関連文献
-
Christophe Morin,Tatiana Besset,Jean-Claude Moutet,Martine Fayolle,Margit Brückner,Danièle Limosin,Katja Becker,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2008 6 2731
5,8-Quinolinedione,6-(phenylamino)-に関する追加情報
Introduction to 5,8-Quinolinedione,6-(phenylamino) and Its Applications in Modern Chemical Biology
5,8-Quinolinedione,6-(phenylamino) (CAS No. 91300-60-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the quinolinedione class, a family of molecules known for their diverse pharmacological effects. The presence of a phenylamino substituent at the 6-position of the quinolinedione core enhances its interactiveness with biological targets, making it a promising candidate for further investigation.
The molecular structure of 5,8-Quinolinedione,6-(phenylamino) features a rigid bicyclic system composed of a benzene ring fused to a pyridine ring, with additional oxygen atoms at the 5 and 8 positions. This structural motif contributes to its stability and reactivity, allowing it to participate in various chemical transformations relevant to drug discovery and synthesis. The phenylamino group not only influences the electronic properties of the molecule but also provides a handle for further functionalization, enabling the development of derivatives with tailored biological profiles.
In recent years, there has been growing interest in quinolinediones as scaffolds for developing novel therapeutic agents. Studies have demonstrated that these compounds exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 5,8-Quinolinedione,6-(phenylamino) derivative has been shown to interact with specific enzymes and receptors involved in cellular signaling pathways, making it a valuable tool for investigating disease mechanisms and exploring new treatment strategies.
One of the most compelling aspects of 5,8-Quinolinedione,6-(phenylamino) is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop libraries of derivatives that can be screened for biological activity. For instance, modifications at the phenylamino group have been used to modulate binding affinity and selectivity towards target proteins. This approach has led to the identification of several lead compounds with promising preclinical results.
The pharmacokinetic properties of 5,8-Quinolinedione,6-(phenylamino) are also of considerable interest. Initial studies suggest that this compound exhibits reasonable solubility and stability in vitro, which are critical factors for its potential use in drug formulations. Furthermore, preliminary toxicity assessments have indicated that it is well-tolerated at moderate doses, although further studies are needed to fully characterize its safety profile.
Advances in computational chemistry have further enhanced the exploration of 5,8-Quinolinedione,6-(phenylamino) as a drug-like molecule. Molecular modeling techniques have been employed to predict binding interactions with biological targets and to guide the design of optimized derivatives. These computational methods have complemented experimental approaches by providing insights into the structural basis of biological activity.
The integration of 5,8-Quinolinedione,6-(phenylamino) into drug discovery pipelines has been facilitated by its synthetic accessibility. Researchers have developed efficient synthetic routes that allow for scalable production of this compound and its derivatives. This accessibility is crucial for both academic research and industrial applications, as it enables rapid screening and optimization processes.
In conclusion,5,8-Quinolinedione,6-(phenylamino)(CAS No. 91300-60-6) represents a fascinating compound with significant potential in chemical biology and drug development. Its unique structural features and biological activities make it a valuable scaffold for exploring new therapeutic strategies. As research continues to uncover its full potential,this molecule is likely to play an increasingly important role in the discovery and development of novel bioactive agents.
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